ApppA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

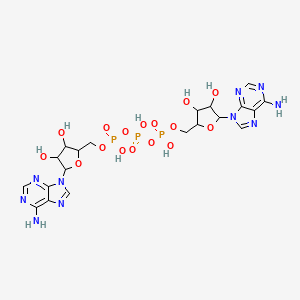

Adenosine 5’,5’‘’-P1,P3-triphosphate (ApppA) is a diadenosine polyphosphate compound. It is a member of the adenylylated nucleotides family, which are synthesized as a consequence of oxidative stress. These compounds are found in both prokaryotic and eukaryotic cells and are believed to act as intracellular signaling molecules, stimulating cell proliferation and other cellular responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ApppA is synthesized by aminoacyl-tRNA synthetases. The synthesis involves the formation of aminoacyladenylate from a first molecule of magnesium adenosine triphosphate (MgATP). A second adenosine triphosphate (ATP) molecule then adds as a substrate, leading to the synthesis of adenosine 5’,5’‘’-P1,P3-triphosphate from adenylate and the second ATP . The reaction is rate-determining in catalysis, with the presence of magnesium ions being essential for the reaction .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it can be inferred that large-scale synthesis would involve optimizing the enzymatic reactions using aminoacyl-tRNA synthetases. This would likely require controlled conditions to ensure high yield and purity, including the use of specific substrates, cofactors, and reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: ApppA undergoes various types of reactions, including hydrolysis and oxidation. It is hydrolyzed by specific enzymes such as diadenosine 5’,5’‘’-P1,P3-triphosphatase, which breaks it down into adenosine diphosphate (ADP) and adenosine monophosphate (AMP) .

Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of magnesium ions and specific enzymes. Oxidative stress conditions can also lead to the synthesis and subsequent reactions of this compound .

Major Products Formed: The major products formed from the hydrolysis of this compound are adenosine diphosphate (ADP) and adenosine monophosphate (AMP) .

Aplicaciones Científicas De Investigación

ApppA has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a signaling molecule to study cellular responses to oxidative stress and other metabolic stresses . In biomedical research, this compound is explored for its potential role in cell proliferation and as a marker for oxidative stress . Additionally, it has applications in the development of novel drug delivery systems, such as multi-layer microcapsules for oral delivery .

Mecanismo De Acción

ApppA exerts its effects by acting as an intracellular signaling molecule. It is synthesized in response to oxidative stress and other metabolic stresses, and it is believed to stimulate cell proliferation and other cellular responses . The synthesis of this compound involves aminoacyl-tRNA synthetases, which catalyze the formation of the compound from ATP molecules . The presence of magnesium ions is essential for the catalytic reaction .

Comparación Con Compuestos Similares

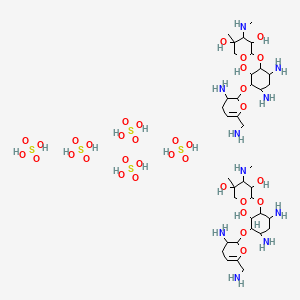

ApppA is similar to other adenylylated nucleotides such as adenosine 5’,5’‘’-P1,P4-tetraphosphate (AppppA) and adenosine 5’,5’‘’-P1,P3-triphosphate (ApppGpp). These compounds are also synthesized in response to oxidative stress and act as signaling molecules . this compound is unique in its specific role in stimulating cell proliferation and its distinct enzymatic synthesis pathway .

List of Similar Compounds:- Adenosine 5’,5’‘’-P1,P4-tetraphosphate (AppppA)

- Adenosine 5’,5’‘’-P1,P3-triphosphate (ApppGpp)

- Adenosine 5’,5’‘’-P1,P4-tetraphosphate (AppppG)

Propiedades

IUPAC Name |

bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCICUPZZLIQAPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N10O16P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274294 |

Source

|

| Record name | AC1L1AGT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158700-26-6 |

Source

|

| Record name | AC1L1AGT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)

![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)